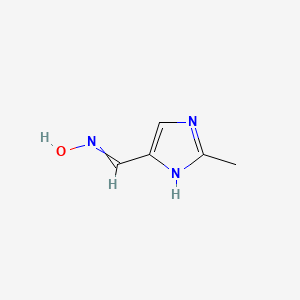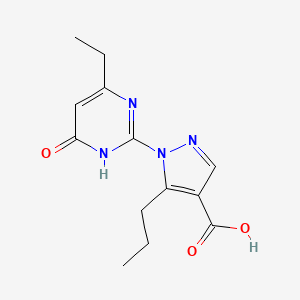![molecular formula C17H17N3O2S2 B1417791 ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate CAS No. 1105194-36-2](/img/structure/B1417791.png)
ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Übersicht
Beschreibung
The compound “ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate” is a small molecule that has been shown to inhibit the JNK signaling pathway . This inhibition promotes cell survival after cerebral ischemia .
Synthesis Analysis
The synthesis of benzothiazoles, a core structure in the compound, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This reaction provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .
Molecular Structure Analysis
The molecular structure of the compound can be confirmed through various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate and its derivatives have been synthesized and studied for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) demonstrated the preparation of related compounds and their variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Convenient Synthesis and Reactions
Mohamed (2021) focused on the convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions, expanding the understanding of the chemical properties of such compounds (Mohamed, 2021).
Novel Derivatives and Biological Evaluation
Bhoi, Borad, Pithawala, and Patel (2016) reported on the microwave-assisted synthesis of novel derivatives of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate and their biological evaluation, including antibacterial, antioxidant, and antitubercular activities (Bhoi, Borad, Pithawala, & Patel, 2016).
Studies on Related Heterocyclic Enaminonitriles
Maruoka, Yamagata, and Yamazaki (1993) investigated the synthesis of related heterocyclic enaminonitriles, contributing to the understanding of the chemical reactivity and potential applications of these compounds (Maruoka, Yamagata, & Yamazaki, 1993).
Phosphine-Catalyzed Annulation Synthesis
Zhu, Lan, and Kwon (2003) explored a phosphine-catalyzed annulation synthesis process involving related compounds, highlighting the potential for efficient and regioselective synthesis methods (Zhu, Lan, & Kwon, 2003).
Wirkmechanismus
Target of Action
The primary target of ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is the c-Jun NH2-terminal protein kinase (JNK) signal transduction pathway . This pathway plays a crucial role in cell survival and death, particularly in ischemia-induced cell death .
Mode of Action
This compound acts by inhibiting the JNK signaling pathway . By preventing the activation of JNK, it inhibits c-Jun expression and phosphorylation . This inhibition promotes cell survival after cerebral ischemia .
Biochemical Pathways
The compound affects the JNK signaling pathway, which is involved in various cellular processes, including inflammation, apoptosis, and cell survival . By inhibiting this pathway, this compound can prevent cell death and promote survival, particularly in the context of cerebral ischemia .
Pharmacokinetics
It has been shown that the compound can be administered intraperitoneally or intravenously to achieve significant neuroprotective effects . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to reach its target site and exert its effects.
Result of Action
The result of the action of this compound is neuroprotection . In vivo studies have shown that the compound provides significant protection against the delayed loss of hippocampal CA1 neurons in a gerbil model of transient global ischemia . This neuroprotective effect is mediated by the inhibition of the JNK pathway and therefore by the suppression of c-Jun expression and phosphorylation .
Action Environment
Given that the compound’s effects have been studied in the context of cerebral ischemia , it can be inferred that the compound is effective in the physiological environment of the brain under ischemic conditions.
Biochemische Analyse
Biochemical Properties
Ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with c-Jun NH2-terminal protein kinase (JNK), inhibiting its activity and thereby affecting downstream signaling pathways . Additionally, it may interact with other kinases and phosphatases, modulating their activity and impacting cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting JNK, it can prevent the phosphorylation of c-Jun, a key transcription factor, thereby altering gene expression patterns . This inhibition can lead to changes in cell survival, apoptosis, and stress responses, highlighting the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to the active site of JNK, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition can lead to reduced activation of the activator protein-1 (AP-1) transcription factor, thereby modulating gene expression and cellular responses. Additionally, the compound may interact with other signaling molecules, further influencing cellular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function may vary depending on the experimental conditions and the specific cell types used. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of JNK activity and altered cellular responses.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to provide neuroprotective effects by inhibiting JNK and reducing neuronal cell death . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active or inactive metabolites . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, it may localize to specific organelles or compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its biochemical activity. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-2-22-17(21)20-8-7-10-13(9-20)23-15(18)14(10)16-19-11-5-3-4-6-12(11)24-16/h3-6H,2,7-9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXAIVQIXUTSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401127851 | |
| Record name | Ethyl 2-amino-3-(2-benzothiazolyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105194-36-2 | |
| Record name | Ethyl 2-amino-3-(2-benzothiazolyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-3-(2-benzothiazolyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1417708.png)
![2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417709.png)
![3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417711.png)


![3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417718.png)

![2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1417721.png)


![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)


![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417730.png)